molecular formula C8H6FNS2 B174653 4-Fluoro-2-(methylthio)benzo[d]thiazole CAS No. 154327-25-0

4-Fluoro-2-(methylthio)benzo[d]thiazole

Cat. No.: B174653
CAS No.: 154327-25-0
M. Wt: 199.3 g/mol
InChI Key: PDJMWBTVBFQLAY-UHFFFAOYSA-N
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Description

4-Fluoro-2-(methylthio)benzo[d]thiazole is a heterocyclic compound that contains a thiazole ring fused with a benzene ring. The presence of a fluorine atom and a methylthio group on the benzothiazole structure imparts unique chemical properties to this compound. It is used in various scientific research applications due to its distinctive reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2-(methylthio)benzo[d]thiazole typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoroaniline and carbon disulfide.

    Formation of Intermediate: 4-Fluoroaniline reacts with carbon disulfide in the presence of a base to form 4-fluorophenyl isothiocyanate.

    Cyclization: The intermediate 4-fluorophenyl isothiocyanate undergoes cyclization with a suitable nucleophile, such as methylamine, to form the desired this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-(methylthio)benzo[d]thiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the fluorine or methylthio positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazole derivatives, and various substituted benzothiazoles.

Scientific Research Applications

4-Fluoro-2-(methylthio)benzo[d]thiazole has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-Fluoro-2-(methylthio)benzo[d]thiazole involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to modulation of their activity.

    Pathways Involved: It can affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    2-Methylbenzothiazole: Lacks the fluorine and methylthio groups, resulting in different chemical properties.

    4-Fluorobenzothiazole: Lacks the methylthio group, affecting its reactivity and biological activity.

    2-(Methylthio)benzothiazole: Lacks the fluorine atom, leading to variations in its chemical behavior.

Uniqueness

4-Fluoro-2-(methylthio)benzo[d]thiazole is unique due to the combined presence of the fluorine and methylthio groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-fluoro-2-methylsulfanyl-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNS2/c1-11-8-10-7-5(9)3-2-4-6(7)12-8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDJMWBTVBFQLAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(C=CC=C2S1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70598641
Record name 4-Fluoro-2-(methylsulfanyl)-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70598641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154327-25-0
Record name 4-Fluoro-2-(methylsulfanyl)-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70598641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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